2-(3,5-Dichlorophenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are five-membered aromatic heterocycles containing sulfur. This compound features a dichlorophenyl group, indicating the presence of two chlorine atoms on the phenyl ring at positions 3 and 5. The molecular formula for 2-(3,5-Dichlorophenyl)thiophene is , and it has a molecular weight of approximately 233.13 g/mol. Its structural characteristics make it a subject of interest in various chemical and pharmaceutical applications.
The compound is classified under organic compounds and specifically falls within the realm of heterocyclic compounds due to its thiophene structure. Sources for this compound include chemical databases such as PubChem and scientific literature that detail its synthesis, properties, and applications in research contexts.
The synthesis of 2-(3,5-Dichlorophenyl)thiophene can be achieved through several methods, including:
In a typical synthesis route, starting materials may include 3,5-dichlorobromobenzene and thiophene derivatives. The reaction conditions often require solvents like dimethylformamide or toluene under reflux conditions with appropriate catalysts to enhance yield and selectivity.
The molecular structure of 2-(3,5-Dichlorophenyl)thiophene can be represented as follows:
C1=C(SC(=C1)C(=C(C=C2C(=CC(=C2)Cl)Cl)C=C(C=C1)Cl))Cl
WHLHVJQEBFYQDE-UHFFFAOYSA-N
The compound exhibits a planar structure typical of aromatic systems, contributing to its stability and reactivity. The presence of chlorine atoms on the phenyl ring influences both electronic properties and steric hindrance, which can affect its reactivity in chemical processes.
2-(3,5-Dichlorophenyl)thiophene participates in various chemical reactions, including:
For example, in nucleophilic substitution reactions, using sodium azide or amines can lead to the formation of azide or amine derivatives, respectively. Reaction conditions typically involve polar aprotic solvents to facilitate nucleophile attack.
The mechanism of action for 2-(3,5-Dichlorophenyl)thiophene primarily revolves around its ability to act as an electrophile or nucleophile depending on the reaction conditions. In electrophilic aromatic substitution reactions, the thiophene ring acts as a nucleophile attacking an electrophile (such as a halogen), while in nucleophilic substitution reactions, the chlorine atoms serve as leaving groups facilitating substitution.
2-(3,5-Dichlorophenyl)thiophene has several scientific uses:
The compound's unique structural features and reactivity profile make it valuable for continued research in both synthetic chemistry and material science applications.
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7